![molecular formula C25H20N4O3 B2779669 2-chloro-5-[(diethylamino)sulfonyl]-N-(3-methoxybenzyl)benzamide CAS No. 1251674-22-2](/img/structure/B2779669.png)

2-chloro-5-[(diethylamino)sulfonyl]-N-(3-methoxybenzyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

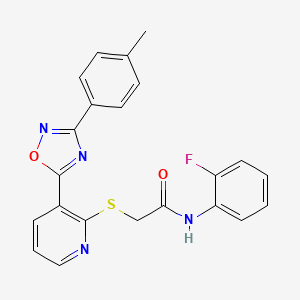

The molecular structure of “2-chloro-5-[(diethylamino)sulfonyl]-N-(3-methoxybenzyl)benzamide” can be represented by the SMILES stringO=S(C1=CC(C(OC)=O)=C(Cl)C=C1)(N(CC)CC)=O . This indicates that the compound contains a sulfonyl group attached to a benzene ring, which is also substituted with a chloro group and a methoxybenzyl group . Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-5-[(diethylamino)sulfonyl]-N-(3-methoxybenzyl)benzamide” are not detailed in the sources I found .Aplicaciones Científicas De Investigación

Transformation and Metabolism Studies

The study on the transformation and excretion of drugs in biological systems highlighted the transformation of metoclopramide in rabbits, revealing several transformation products in urine after oral administration. This research provides insights into the drug's metabolism, including oxidation and deethylation processes, crucial for understanding the pharmacokinetics and pharmacodynamics of related compounds (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).

Pharmacological Investigations

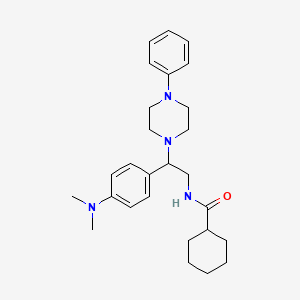

Investigations into hypoglycemic and hypolipidemic activities of glibenclamide analogues, including structural modifications to enhance receptor affinity and therapeutic efficacy, offer valuable insights into designing more effective treatments for type 2 diabetes and associated metabolic disorders (Ahmadi, Khalili, Khatami, Farsadrooh, & Nahri-Niknafs, 2014).

Enzyme Inhibition for Therapeutic Applications

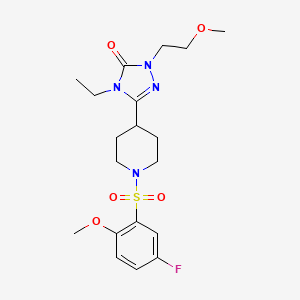

Research on aromatic sulfonamide inhibitors of carbonic anhydrases has identified compounds with nanomolar inhibitory concentration, highlighting potential therapeutic applications in treating conditions associated with these enzymes. Such studies contribute to the development of targeted therapies for diseases like glaucoma and certain types of cancer (Supuran, Maresca, Gregáň, & Remko, 2013).

Anticancer Agent Development

The synthesis and investigation of antitumor sulfonamides, including the study of compounds that disrupt tubulin polymerization and affect cell cycle progression, provide a foundation for developing novel anticancer agents. These efforts contribute to the discovery of new therapeutic options for treating various cancers (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

Safety And Hazards

Direcciones Futuras

Propiedades

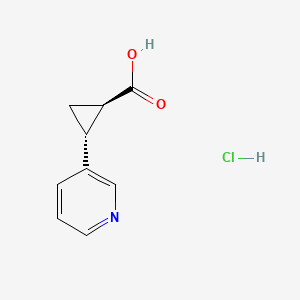

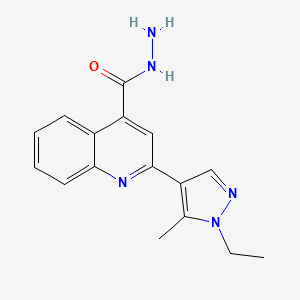

IUPAC Name |

N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O3/c1-15-3-8-18(9-4-15)29-25(31)21-14-26-22-12-5-16(13-20(22)23(21)28-29)24(30)27-17-6-10-19(32-2)11-7-17/h3-14,28H,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSROUQMCNHIALH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-5-[(diethylamino)sulfonyl]-N-(3-methoxybenzyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[2-(2-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2779590.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2779597.png)

![2-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2779603.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]furan-3-carboxamide](/img/structure/B2779604.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2779605.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2779607.png)

![N-cyclopentyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2779608.png)

![[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2779609.png)